molecular formula C11H9NO3 B13532532 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid

Cat. No.: B13532532
M. Wt: 203.19 g/mol
InChI Key: QGNHNQUESHLKLD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system substituted with a methyl group and an oxoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the condensation of 1-methylindole with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-methylindole and glyoxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization with a base. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-methylindole-3-acetic acid: Another indole derivative with similar structural features but different biological activities.

    2-(1-methyl-1H-indol-3-yl)-2-oxoacetic acid: A closely related compound with a different substitution pattern on the indole ring.

Uniqueness

2-(1-methyl-1H-indol-4-yl)-2-oxoacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(1-methylindol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C11H9NO3/c1-12-6-5-7-8(10(13)11(14)15)3-2-4-9(7)12/h2-6H,1H3,(H,14,15)

InChI Key

QGNHNQUESHLKLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)C(=O)O

Origin of Product

United States

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